molecular formula C10H16O4 B14465094 Ethyl 3-(acetyloxy)-4-methylpent-2-enoate CAS No. 67272-02-0

Ethyl 3-(acetyloxy)-4-methylpent-2-enoate

Cat. No.: B14465094
CAS No.: 67272-02-0
M. Wt: 200.23 g/mol
InChI Key: HOKXJQWBZUGIAF-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-4-methylpent-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes an acetyloxy group and a double bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetyloxy)-4-methylpent-2-enoate typically involves the esterification of 3-hydroxy-4-methylpent-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Scientific Research Applications

Ethyl 3-(acetyloxy)-4-methylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the acetyloxy group and double bond.

    Methyl butyrate: Another ester with a pleasant odor, commonly found in fruits.

    Ethyl 3-hydroxy-4-methylpent-2-enoate: The precursor to ethyl 3-(acetyloxy)-4-methylpent-2-enoate, differing by the presence of a hydroxyl group instead of an acetyloxy group.

Uniqueness

This compound is unique due to its combination of an acetyloxy group and a double bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

67272-02-0

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-acetyloxy-4-methylpent-2-enoate

InChI

InChI=1S/C10H16O4/c1-5-13-10(12)6-9(7(2)3)14-8(4)11/h6-7H,5H2,1-4H3

InChI Key

HOKXJQWBZUGIAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)OC(=O)C

Origin of Product

United States

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